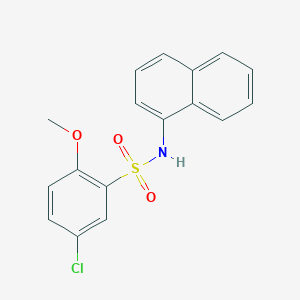
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione, also known as Compound C, is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and inflammation. In recent years, Compound C has gained attention in scientific research due to its potential therapeutic applications in diseases such as cancer, diabetes, and cardiovascular disorders.
Wirkmechanismus
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C inhibits AMPK by binding to the catalytic subunit of the enzyme and blocking its phosphorylation. This results in a decrease in the activity of AMPK and a subsequent decrease in the phosphorylation of downstream targets. The inhibition of AMPK by 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of effects on cellular processes, including the regulation of glucose and lipid metabolism, autophagy, and inflammation.
Biochemical and Physiological Effects:
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to inhibit glucose uptake and glycogen synthesis in skeletal muscle cells, which may contribute to its anti-diabetic effects. It has also been shown to inhibit lipolysis in adipocytes, which may contribute to its anti-obesity effects. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in lab experiments is its potency and selectivity for AMPK inhibition. This allows researchers to study the specific role of AMPK in various physiological processes without the interference of other signaling pathways. However, one limitation of using 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is its potential off-target effects, which may complicate the interpretation of experimental results. In addition, the low solubility of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C in aqueous solutions may limit its use in certain experimental settings.
Zukünftige Richtungen
There are many future directions for research on 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK inhibitors that can overcome the limitations of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C. Another area of interest is the study of the effects of AMPK inhibition in different cell types and tissues, as well as in different disease models. Finally, the potential clinical applications of AMPK inhibitors in diseases such as cancer, diabetes, and cardiovascular disorders warrant further investigation.
Synthesemethoden
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is synthesized by the reaction of 3-methoxyaniline and 3-phenylthiazolidine-2,4-dione in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography or recrystallization. The yield of 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been widely used in scientific research to study the role of AMPK in various physiological processes and diseases. For example, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. In addition, 5-(3-Methoxy-phenylamino)-3-phenyl-thiazolidine-2,4-dione C has been used to study the role of AMPK in autophagy, inflammation, and mitochondrial function.
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
5-(3-methoxyanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H14N2O3S/c1-21-13-9-5-6-11(10-13)17-14-15(19)18(16(20)22-14)12-7-3-2-4-8-12/h2-10,14,17H,1H3 |
InChI-Schlüssel |
GRCDDKPFKUODAG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



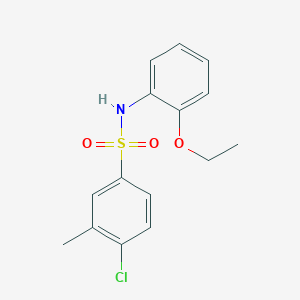
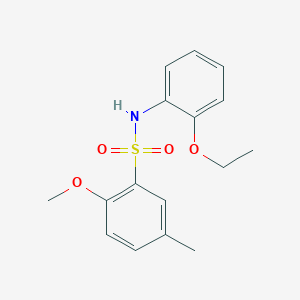
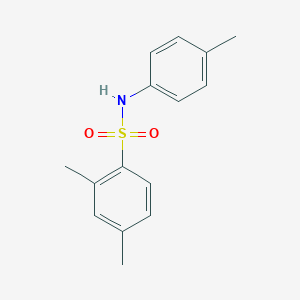
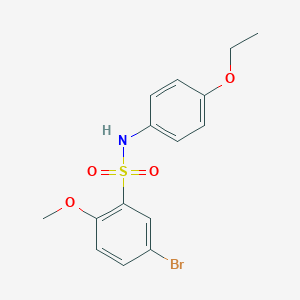

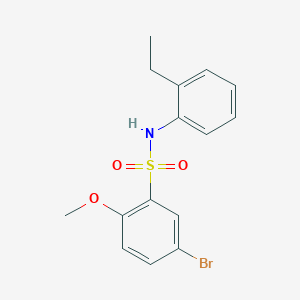
![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)


